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molecular formula C13H17NO3 B8746990 Benzaldehyde, 4-[[2-(acetyloxy)ethyl]ethylamino]- CAS No. 100609-71-0

Benzaldehyde, 4-[[2-(acetyloxy)ethyl]ethylamino]-

Cat. No. B8746990
M. Wt: 235.28 g/mol
InChI Key: VDFFGPXYYUJXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05002361

Procedure details

To a stirred solution of 193.2 g (1 mole) of 4-(N-2-hydroxyethyl-N-ethylamino)benzaldehyde in dichloromethane are added 153.1 g (1.5 moles) of acetic anhydride, 151.8 g (1.5 moles) of triethylamine, and 8.5 g (7 mole %) of 4-N,N-dimethylaminopyridine. The reaction mixture is stirred at room temperature for 16 hours. The product solution then is washed with cold 2N HCl followed by saturated sodium bicarbonate, and the organic layer is filtered through cotton, and evaporated to dryness.
Quantity
193.2 g
Type
reactant
Reaction Step One
Quantity
153.1 g
Type
reactant
Reaction Step One
Quantity
151.8 g
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]([C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1)[CH2:5][CH3:6].[C:15](OC(=O)C)(=[O:17])[CH3:16].C(N(CC)CC)C>ClCCl>[C:15]([O:1][CH2:2][CH2:3][N:4]([C:7]1[CH:8]=[CH:9][C:10]([CH:11]=[O:12])=[CH:13][CH:14]=1)[CH2:5][CH3:6])(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
193.2 g
Type
reactant
Smiles
OCCN(CC)C1=CC=C(C=O)C=C1
Name
Quantity
153.1 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
151.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
4-N,N-dimethylaminopyridine
Quantity
8.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The product solution then is washed with cold 2N HCl
FILTRATION
Type
FILTRATION
Details
the organic layer is filtered through cotton
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(=O)OCCN(CC)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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